
2-Fluoro-6-methoxybenzoic acid
Overview
Description
2-Fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively. This compound is known for its white to off-white crystalline powder appearance and has a melting point of 89-93°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-6-methoxybenzaldehyde with potassium permanganate in an alkaline medium. The reaction proceeds through the oxidation of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of 2-fluoro-6-methoxybenzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Fluoro-6-methoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly anti-inflammatory and analgesic drugs. Its unique chemical properties facilitate the development of novel therapeutic agents with enhanced efficacy and reduced side effects.
Case Study: ALK2 Inhibitors
Research has demonstrated that derivatives of this compound exhibit high inhibitory activity against the activin receptor-like kinase 2 (ALK2), a target for treating conditions such as diffuse intrinsic pontine glioma (DIPG). Modifications to the compound have yielded potent inhibitors with favorable pharmacokinetic profiles, showcasing its potential in cancer therapy .
Agricultural Chemicals
Herbicides and Pesticides Formulation
In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its incorporation into these products enhances crop protection while minimizing environmental impact. The fluorine atom in its structure contributes to improved biological activity and stability of agrochemicals .
Application | Benefits |
---|---|
Herbicides | Enhanced efficacy against weeds |
Pesticides | Reduced environmental toxicity |
Material Science
Advanced Materials Development
The compound is being explored for its potential in creating advanced materials, such as polymers and coatings that require specific chemical properties. Its fluorinated structure can impart desirable characteristics like increased durability and resistance to solvents.
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. This application aids in understanding complex biological processes and developing new therapeutic strategies .
Analytical Chemistry
Standard in Quantitative Analysis
In analytical chemistry, this compound is often employed as a standard for quantifying related compounds in various samples. Its stability and well-characterized properties make it an ideal candidate for use in calibration curves and method validation.
Analytical Method | Application |
---|---|
HPLC | Quantification of related benzoic acids |
Mass Spectrometry | Identification of metabolites |
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid
- 2-Fluoro-6-methylbenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Comparison: 2-Fluoro-6-methoxybenzoic acid is unique due to the specific positioning of the fluorine atom and methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems .
Biological Activity
2-Fluoro-6-methoxybenzoic acid (CAS Number: 137654-21-8) is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and case studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₈H₇F O₃ |
Molecular Weight | 170.14 g/mol |
Purity | ≥ 97% |
Melting Point | 124 °C - 125 °C |
Appearance | White Powder |
The compound features a methoxy group at the 6-position and a fluorine atom at the 2-position of the benzoic acid framework, which contributes to its unique chemical reactivity and biological interactions.
Antitumor Activity
Recent studies indicate that this compound plays a significant role in inhibiting the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound exhibits an inhibitory potency of approximately 340 nM against EGFR, making it a promising candidate for further development as an anticancer agent .
In a study focused on the design of new VHL (von Hippel-Lindau) inhibitors, compounds structurally related to this compound were evaluated for their ability to modulate HIF-1α levels, which are crucial in tumor hypoxia adaptation. The structural modifications led to enhanced binding affinities, indicating the potential of this compound class in targeting hypoxia-related pathways in cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro assays demonstrated that certain derivatives of fluorinated benzoic acids exhibit significant activity against various bacterial strains. The presence of the methoxy group enhances lipophilicity, which may facilitate membrane penetration and increase efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Fluorination : Introduction of the fluorine atom at the ortho position.
- Methoxylation : Addition of the methoxy group at the meta position.
- Carboxylation : Formation of the carboxylic acid functional group.
These steps can be optimized through various synthetic pathways to enhance yield and purity.
Case Studies
- EGFR Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of compounds derived from this compound in inhibiting mutant forms of EGFR, which are often resistant to conventional therapies .
- VHL Ligands : Research on VHL ligands revealed that modifications based on this compound significantly improved their binding affinities and selectivity profiles, suggesting that structural variations can lead to potent therapeutic agents for conditions like anemia and cancer .
- Antimicrobial Testing : A recent investigation into the antimicrobial activity of fluorinated benzoic acids indicated that derivatives with methoxy substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, supporting their potential use as novel antimicrobial agents .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Fluoro-6-methoxybenzoic acid in organic chemistry research?
The synthesis typically involves multi-step protocols starting from substituted benzene derivatives. For example, Horne and Rodrigo (1990) utilized this compound as a precursor in a three-step synthesis of dihydro-O-methylsterigmatocystin, employing halogenation and Fries rearrangement strategies . Another method involves demethylation of methoxy-substituted intermediates using reagents like BBr₃, as demonstrated in fluorinated hydroxybenzoic acid syntheses . Key steps include:
- Halogenation : Introducing fluorine via electrophilic substitution.
- Oxidation/Functionalization : Converting methyl or ethyl groups to carboxylic acids using oxidizing agents (e.g., KMnO₄).
- Protection/Deprotection : Managing reactive groups (e.g., methoxy) during multi-step reactions.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Structural confirmation relies on:
- NMR Spectroscopy : To resolve fluorine and methoxy group positions (¹H, ¹³C, and ¹⁹F NMR).
- Mass Spectrometry : Electron ionization (EI-MS) for molecular weight validation, as referenced in NIST data .
- X-ray Crystallography : For absolute configuration determination in crystalline forms.
- HPLC : Purity assessment, particularly for resolving synthetic byproducts (e.g., HPLC with acetic acid/methanol gradients) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points (e.g., 89–93°C vs. other values)?
Melting point variations often arise from impurities or polymorphic forms. Methodological solutions include:
- Recrystallization : Using solvents like ethanol/water mixtures to improve purity.
- Differential Scanning Calorimetry (DSC) : Quantifying thermal behavior and identifying polymorphs.
- HPLC-UV Analysis : Detecting trace impurities affecting phase transitions .
Q. What challenges arise when using this compound in multi-step syntheses, such as for fungal metabolites or fluorinated pharmaceuticals?
Key challenges include:
- Fluorine Stability : Ensuring the fluorine substituent remains intact under acidic/basic conditions.
- Methoxy Reactivity : Avoiding unintended demethylation during reactions (e.g., with Lewis acids like BBr₃) .
- Byproduct Formation : Monitoring esterification or amidation side reactions via TLC or LC-MS.
- Scale-Up : Optimizing solvent systems (e.g., DMF or THF) to maintain yield consistency at larger scales.
Q. How can reaction yields be optimized for derivatives like 2-Fluoro-6-methoxybenzenesulfonamide or boronic acid analogs?
Yield optimization strategies involve:
- Catalyst Screening : Using Pd-based catalysts for Suzuki-Miyaura couplings with boronic acid intermediates .
- Temperature Control : Maintaining low temperatures (-78°C) during lithiation steps to prevent decomposition.
- Protecting Groups : Temporarily blocking the carboxylic acid group during sulfonamide formation to reduce side reactions .
Q. What safety protocols are critical when handling this compound and its intermediates?
Safety measures include:
- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant goggles to avoid inhalation or dermal contact .
- Ventilation : Using fume hoods for reactions releasing volatile byproducts (e.g., SO₂ in sulfonamide syntheses).
- Waste Disposal : Neutralizing acidic waste with bicarbonate before disposal, as per SDS guidelines .
Q. Data Contradiction and Validation
Q. How should researchers validate conflicting biological activity data (e.g., enzyme inhibition vs. receptor binding) for derivatives of this compound?
- Dose-Response Studies : Replicate assays across multiple concentrations to confirm IC₅₀ values.
- Structural Analog Comparison : Compare activity profiles with structurally similar compounds (e.g., 2-Chloro-6-methoxybenzenesulfonamide) to identify substituent-specific effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental discrepancies.
Q. Methodological Tables
Properties
IUPAC Name |
2-fluoro-6-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQGZLCGVLNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372014 | |
Record name | 2-Fluoro-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-21-8 | |
Record name | 2-Fluoro-6-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137654-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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